molecular formula C6H7NS3 B12870073 Methyl(thiophen-2-yl)carbamodithioic acid

Methyl(thiophen-2-yl)carbamodithioic acid

Katalognummer: B12870073
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: XSRCMZMBZIZIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(thiophen-2-yl)carbamodithioic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl(thiophen-2-yl)carbamodithioic acid, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The exact industrial methods for this compound may vary depending on the desired application and scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(thiophen-2-yl)carbamodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Methyl(thiophen-2-yl)carbamodithioic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl(thiophen-2-yl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl(thiophen-2-yl)carbamodithioic acid is unique due to its specific functional groups and the presence of both methyl and carbamodithioic acid moieties. These functional groups contribute to its distinct chemical and biological properties, differentiating it from other thiophene derivatives .

Eigenschaften

Molekularformel

C6H7NS3

Molekulargewicht

189.3 g/mol

IUPAC-Name

methyl(thiophen-2-yl)carbamodithioic acid

InChI

InChI=1S/C6H7NS3/c1-7(6(8)9)5-3-2-4-10-5/h2-4H,1H3,(H,8,9)

InChI-Schlüssel

XSRCMZMBZIZIFV-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CS1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.